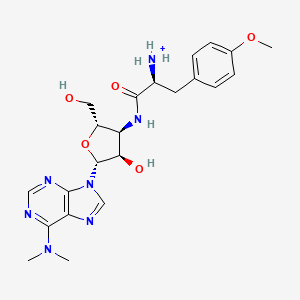

Puromycin(1+)

Description

Historical Context of Puromycin (B1679871) Discovery and Initial Characterization

The story of puromycin begins in the early 1950s, a fervent era of antibiotic discovery. Researchers at Lederle Laboratories, a division of the American Cyanamid Company, were conducting a systematic screening program for new antimicrobial agents. slideserve.com In 1952, a team including J. N. Porter reported the isolation of a novel antibiotic from the fermentation broth of a soil-dwelling actinomycete bacterium, which they identified as a new species: Streptomyces alboniger. slideserve.comgoogle.comwikipedia.org This new compound was named puromycin. slideserve.com

Initial characterization revealed that puromycin possessed a broad spectrum of biological activity. ajtmh.org Early studies demonstrated its ability to inhibit the growth of certain Gram-positive bacteria. google.com More notably, it showed potent activity against various species of trypanosomes, the protozoan parasites responsible for diseases like sleeping sickness, making it a compound of immediate interest for its potential therapeutic applications. slideserve.comgoogle.comajtmh.org The structure of puromycin was successfully determined a year after its discovery, revealing it to be an aminonucleoside composed of a modified adenine (B156593) base linked to an amino acid, specifically O-methyl-L-tyrosine. google.comnih.gov This unique structure was a critical clue that would later be indispensable in deciphering its mechanism of action.

Early Elucidations of Puromycin's Biological Activity in Molecular Biology

The most significant chapter in puromycin's history began when researchers shifted their focus from its antibiotic effects to its mode of action at the molecular level. In 1959, a seminal study by M. B. Yarmolinsky and G. L. de la Haba demonstrated that puromycin is a potent inhibitor of protein synthesis. pnas.org Their experiments, using a cell-free system from rat liver, showed that puromycin blocked the incorporation of labeled amino acids into new proteins. pnas.org101.200.202

The breakthrough in understanding how puromycin worked came from its structural similarity to the 3' end of an aminoacyl-tRNA (aa-tRNA), the molecule responsible for carrying amino acids to the ribosome during translation. nih.govnih.gov Scientists deduced that puromycin acts as a molecular mimic. nih.govfermentek.com It enters the A-site (aminoacyl site) of the ribosome, the docking location for incoming aa-tRNAs. nih.govwikipedia.org The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the growing polypeptide chain (located in the P-site) and the amino group of puromycin. nih.govnih.gov

However, because puromycin contains a stable amide bond instead of the labile ester bond found in a true aa-tRNA, the newly formed puromycylated polypeptide chain cannot be translocated to the P-site for the next round of elongation. nih.gov This act of "deception" results in the premature termination of translation and the release of the truncated, non-functional polypeptide from the ribosome. nih.govcumbria.ac.uk This discovery was profound, not only explaining puromycin's potent biological effects but also providing researchers with an unprecedented chemical tool to probe the mechanics of the ribosome and the fundamental steps of protein synthesis. nih.gov The "fragment reaction," developed by Robin Monro and colleagues in the 1960s, used puromycin to react with small, ribosome-bound fragments of f-Met-tRNA, which was instrumental in demonstrating that the large ribosomal subunit (50S) itself contained the catalytic site for peptide bond formation. nih.gov

Table 1: Structural Comparison of Puromycin and Tyrosyl-tRNA This table highlights the key structural similarities and the critical difference between puromycin and the terminal end of its natural counterpart, tyrosyl-tRNA, which explains its function as a protein synthesis inhibitor.

| Feature | Puromycin | 3'-Terminus of Tyrosyl-tRNA | Significance |

| Base | N6,N6-dimethyladenine | Adenosine | Both are recognized by the ribosome's A-site. |

| Sugar | 3'-deoxyribose | Ribose | Minor structural difference. |

| Amino Acid | O-methyl-L-tyrosine | L-tyrosine | Both provide the amino group for peptide bond formation. |

| Linkage | Amide bond | Ester bond | The stable amide bond in puromycin prevents further elongation, causing chain termination. The ester bond in tRNA is designed to be cleaved. |

Evolution of Puromycin as a Foundational Tool in Biochemical and Cellular Research

The elucidation of its mechanism transformed puromycin from a potential therapeutic into an essential research tool. nih.gov One of its most widespread applications is as a selectable marker in cell culture and genetic engineering. bioaustralis.comstemcell.com This became possible with the discovery of the puromycin N-acetyltransferase (pac) gene, also isolated from S. alboniger. nih.govbioaustralis.com This enzyme specifically acetylates the reactive amino group of puromycin, rendering it inactive. nih.govstemcell.com By introducing the pac gene into host cells (such as mammalian cells, which are naturally sensitive to puromycin), researchers can select for successfully transfected or transduced cells by growing them in a medium containing puromycin; only the cells expressing the resistance gene survive. stemcell.cominvivogen.com This method is highly efficient because puromycin rapidly kills sensitive cells. invivogen.com

Beyond selection, puromycin's ability to tag nascent polypeptide chains has been exploited in various advanced techniques. For instance, antibodies that specifically recognize puromycylated proteins can be used to quantify global rates of protein synthesis or to visualize the locations of active translation within a cell via immunofluorescence. nih.govwikipedia.org This has provided critical insights into how translation is regulated in different physiological and pathological states, including cancer and neurodegeneration. nih.gov Furthermore, puromycin is a critical component in the biotechnology method known as mRNA display, where a puromycin molecule attached to the end of an mRNA template forges a covalent link with the protein it has just encoded, physically linking genotype to phenotype for high-throughput screening applications. wikipedia.org From its discovery in a soil microbe, puromycin has become a cornerstone of molecular biology, continually enabling new discoveries about the intricate machinery of life. nih.govfermentek.com

Structure

3D Structure

Properties

Molecular Formula |

C22H30N7O5+ |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]azanium |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/p+1/t14-,15+,16+,18+,22+/m0/s1 |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-O |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)[NH3+])O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |

Origin of Product |

United States |

Molecular Mechanisms of Puromycin Action Within Translational Processes

Puromycin's Structural Mimicry of Aminoacyl-tRNA at the Ribosomal A-site

The inhibitory action of Puromycin (B1679871) is fundamentally due to its ability to act as a structural analog of the 3' end of an aminoacyl-tRNA. wikipedia.orgnih.govcaltech.edu This molecular mimicry allows it to gain access to the acceptor site (A-site) of the ribosome, a critical location for the addition of new amino acids to a growing polypeptide chain. nih.govresearchgate.net

Puromycin's structure closely resembles the 3' terminus of a tyrosyl-tRNA. nih.govnih.gov It consists of a dimethyladenosine nucleoside linked to an O-methyl-L-tyrosine amino acid. wikipedia.orgnih.gov This configuration mimics the CCA-end of a charged tRNA, specifically one carrying tyrosine. nih.gov However, a crucial chemical distinction exists: in an authentic aminoacyl-tRNA, the amino acid is attached to the ribose sugar via a labile ester bond. In Puromycin, this is replaced by a highly stable amide linkage. wikipedia.orgnih.govbiorxiv.org This difference is central to its function as a translation inhibitor, as the amide bond is not susceptible to the ribosomal chemistry that would normally cleave the ester bond to facilitate further peptide elongation. wikipedia.orgnih.gov

| Feature | 3' End of Tyrosyl-tRNA | Puromycin | Significance |

|---|---|---|---|

| Core Structure | Adenosine nucleotide linked to a tyrosine amino acid. nih.gov | Dimethyladenosine nucleotide linked to an O-methyl-L-tyrosine amino acid. wikipedia.org | High degree of structural similarity allows Puromycin to be recognized by the ribosome. nih.gov |

| Key Linkage | Ester bond between the ribose and the amino acid. nih.gov | Amide bond between the ribose and the amino acid. wikipedia.orgnih.govbiorxiv.org | The amide bond's resistance to hydrolysis prevents further peptide chain elongation. wikipedia.org |

By mimicking an aminoacyl-tRNA, Puromycin can enter the ribosomal A-site and interact with the Peptidyl Transferase Center (PTC), the catalytic core of the large ribosomal subunit responsible for peptide bond formation. nih.govnih.gov Chemical probing and structural studies have identified specific nucleotides within the 23S rRNA (in prokaryotes) that show altered chemical reactivity in the presence of Puromycin, indicating direct interaction. cambridge.orgsci-hub.se These interactions position the amino group of Puromycin correctly for the subsequent catalytic step. desy.de In Escherichia coli, key nucleotides in the PTC that interact with Puromycin have been identified. cambridge.orgsci-hub.se These interactions stabilize Puromycin within the A-site, facilitating its role as an acceptor for the nascent polypeptide chain. desy.de

| Nucleotide | Observed Effect | Reference |

|---|---|---|

| A2439 | Altered chemical reactivity in the presence of Puromycin. | cambridge.orgsci-hub.se |

| G2505 | Altered chemical reactivity in the presence of Puromycin. | cambridge.orgsci-hub.se |

| G2553 | Altered chemical reactivity in the presence of Puromycin; involved in fixing the peptidyl product. | cambridge.orgsci-hub.seufsc.br |

| A2451 | Considered crucial for the peptidyl transfer reaction; its proximity to the attacking amino group is essential. | ufsc.brasm.org |

| U2506 | Puromycin reduces UV-induced crosslinking of tRNA to this nucleotide in the P' site. | cambridge.orgsci-hub.se |

Mimicry of the 3' End of Tyrosyl-tRNA Structure

Ribosome-Catalyzed Incorporation of Puromycin into Nascent Polypeptide Chains

Once positioned in the A-site, Puromycin becomes a substrate for the ribosome's catalytic activity. The ribosome mistakenly identifies it as a valid incoming aminoacyl-tRNA and proceeds with the formation of a peptide bond. caltech.edu

The PTC catalyzes the transfer of the elongating polypeptide chain from the peptidyl-tRNA located in the ribosomal P-site to the α-amino group of the Puromycin molecule in the A-site. nih.govnih.gov This reaction results in the formation of a new peptide bond, covalently linking the nascent polypeptide chain to Puromycin. mdpi.com The product of this reaction is a peptidyl-puromycin adduct, where the Puromycin molecule is now attached to the C-terminus of the truncated protein. nih.govcaltech.edu

The formation of the peptidyl-puromycin adduct is the terminal event for that specific translation process. nih.govresearchgate.net Because the adduct contains the stable amide bond characteristic of Puromycin, it cannot serve as a donor for the next round of peptide bond formation. wikipedia.orgnih.gov The ribosome is unable to catalyze the transfer of the puromycylated peptide to a new aminoacyl-tRNA. This inability to proceed with the next elongation cycle leads to the irreversible cessation of translation. nih.govresearchgate.net

Formation of Peptidyl-Puromycin Adducts

Impact of Puromycin on Ribosomal Dynamics and Fate of Nascent Chains

The incorporation of Puromycin and the subsequent blockage of elongation have significant consequences for the entire ribosome-mRNA complex. The typical outcome is the dissociation of the puromycylated nascent chain from the ribosome. nih.govmdpi.comelifesciences.org This release of the incomplete protein is often followed by the disassembly of the ribosomal subunits from the mRNA template. nih.govresearchgate.netacs.org

However, the fate of the nascent chain can vary under specific cellular contexts. For instance, in studies of neuronal ribosomes, it has been shown that the puromycylated peptide can remain within the polypeptide exit tunnel of the ribosome, particularly in ribosomes that are stalled in a "hybrid state". nih.gov This suggests that in some specialized cases, the release of the nascent chain is not an immediate or guaranteed outcome. nih.gov The released peptidyl-puromycin adducts are truncated, non-functional proteins that are typically targeted for degradation by cellular quality control machinery.

| Step | Description | Key Molecular Feature | Outcome |

|---|---|---|---|

| 1. Ribosomal Entry | Puromycin enters the A-site of the ribosome. nih.gov | Structural mimicry of the 3' end of tyrosyl-tRNA. nih.govnih.gov | Successful binding to the Peptidyl Transferase Center (PTC). nih.gov |

| 2. Peptide Bond Formation | The ribosome catalyzes the transfer of the nascent polypeptide from the P-site tRNA to Puromycin. nih.govmdpi.com | The α-amino group of Puromycin acts as an acceptor. acs.org | Formation of a covalent peptidyl-puromycin adduct. caltech.edu |

| 3. Elongation Blockage | The ribosome cannot catalyze the next round of peptide bond formation. nih.gov | The stable amide linkage in Puromycin is resistant to cleavage. wikipedia.orgbiorxiv.org | Irreversible blockage of the elongation cycle. researchgate.net |

| 4. Termination | The puromycylated nascent chain is released, and the ribosome typically dissociates from the mRNA. nih.govnih.gov | Instability of the post-reaction complex. | Premature termination of translation and release of a truncated polypeptide. nih.gov |

Dissociation of Nascent Peptides from Ribosomes

The primary mechanism by which Puromycin(1+) halts protein synthesis is by causing the premature release of the elongating polypeptide chain from the ribosome. wikipedia.orgnih.gov During the elongation cycle of translation, the ribosome's acceptor site (A-site) becomes available to accept an incoming aminoacyl-tRNA that matches the mRNA codon. nih.gov Due to its structural similarity to an aminoacyl-tRNA, puromycin can enter the ribosomal A-site. researchgate.net

Once positioned in the A-site, the peptidyltransferase center (PTC) of the ribosome's large subunit catalyzes the formation of a peptide bond. nih.gov In this reaction, the nascent polypeptide chain, which is attached to the tRNA in the peptidyl site (P-site), is transferred to the amino group of the puromycin molecule in the A-site. elifesciences.orgresearchgate.net This results in the formation of a peptidyl-puromycin, where the puromycin molecule is now covalently attached to the C-terminus of the nascent peptide. nih.gov

Normally, after peptide bond formation, the ribosome would translocate, moving the tRNA with the elongated peptide from the A-site to the P-site. However, the amide bond linking the puromycin to the peptide is not susceptible to cleavage by the ribosome, and it cannot serve as a substrate for the next incoming aminoacyl-tRNA. nih.govbiorxiv.org This inability to continue the elongation cycle leads to the termination of translation. researchgate.net Consequently, the peptidyl-puromycin product, which is no longer anchored by a full tRNA molecule, dissociates from the ribosome. elifesciences.org This process effectively results in the premature release of a truncated, puromycylated nascent chain. wikipedia.orgnih.gov Studies using in vitro systems and live-cell imaging have demonstrated that this release of puromycylated peptides from the ribosome is a rapid event, occurring almost instantaneously upon puromycin's action. elifesciences.orgnih.gov Even when translation elongation inhibitors like emetine (B1671215) are used, the puromycylated peptides are still released and diffuse away from the ribosome. elifesciences.org

Ribosome Run-off and Dissociation from mRNA

Following the release of the nascent polypeptide, the ribosome itself detaches from the messenger RNA (mRNA) template. pnas.org The action of puromycin leads to the disruption of polysomes (multiple ribosomes translating the same mRNA simultaneously), which can be observed as a shift towards monosomes in polysome profiling experiments. pnas.orgoup.com This process is often referred to as "ribosome run-off." researchgate.net

The incorporation of puromycin into the nascent chain destabilizes the entire translation complex. nih.gov Without a polypeptide-bearing tRNA stably held in the P-site, the ribosome is no longer productively engaged in elongation and subsequently dissociates from the mRNA. nih.govbio-protocol.org Studies on bacterial cultures have shown that puromycin treatment causes the breakdown of polyribosomes and a corresponding accumulation of 70S monosome particles. pnas.org This suggests that the ribosomes fall off the mRNA as intact units rather than immediately dissociating into their large and small subunits. pnas.org The ability of puromycin to clear actively translating ribosomes from mRNA is a key feature utilized in biochemical assays designed to distinguish between actively elongating and stalled ribosomes. nih.govbio-protocol.org

Cellular Fate and Degradation Pathways of Puromycylated Polypeptides

Once released into the cytoplasm, the truncated peptidyl-puromycin products are recognized by the cell's quality control machinery as aberrant or defective proteins. nih.gov These incomplete polypeptides, often referred to as defective ribosomal products (DRiPs), are rapidly targeted for destruction to prevent them from misfolding, aggregating, or causing proteotoxic stress. nih.govrupress.org

The primary route for the clearance of these puromycylated polypeptides is the ubiquitin-proteasome system (UPS). nih.govplos.org Immunoprecipitation experiments have confirmed that the majority of peptidyl-puromycins are quickly degraded in a manner that is dependent on the proteasome. nih.govplos.org These defective proteins are marked for degradation through the covalent attachment of ubiquitin molecules. berkeley.edu Research has identified that puromycylated nascent proteins are specifically decorated with heterotypic ubiquitin chains containing both K11 and K48 linkages, which appears to signal for their rapid delivery to the proteasome for degradation. berkeley.edu

Several cellular factors are involved in recognizing and processing these defective polypeptides. The protein BAG-6, for instance, has been shown to be essential for the selective elimination of defective nascent chain polypeptides, interacting physically with puromycin-labeled proteins and regulating their proteasome-mediated degradation. rupress.org Similarly, the protein UBQLN4 is known to recognize and associate with puromycin-induced defective polypeptides, which tend to form cytoplasmic aggregates, and targets them for proteasomal degradation. embopress.org The rapid degradation of these products is also a source of antigenic peptides for the MHC class I presentation pathway, allowing the immune system to survey newly synthesized proteins. nih.govplos.org

Puromycin in Advanced Biological Research Methodologies

Puromycin (B1679871) as a Selective Agent in Genetic Engineering and Cell Biology

Puromycin is a powerful tool in molecular biology, primarily utilized for selecting genetically modified cells. fermentek.comagscientific.com Its effectiveness stems from its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells, leading to cell death. agscientific.comsigmaaldrich.com However, cells that have been successfully engineered to carry a specific resistance gene can survive in its presence. agscientific.com

Development and Application of Puromycin Resistance Genes (e.g., pac gene) in Cell Line Selection

The primary mechanism of resistance to puromycin is the expression of the puromycin N-acetyltransferase (pac) gene, originally isolated from Streptomyces alboniger, the bacterium that produces puromycin. nih.govabmgood.com This enzyme catalyzes the acetylation of puromycin, rendering it unable to incorporate into the growing polypeptide chain and thus, biologically inactive. nih.govlongdom.org The introduction of the pac gene into mammalian cells confers resistance, allowing for the selection of cells that have successfully integrated the gene. nih.govabmgood.com This method became a popular choice for selecting stably transformed cells in the 1980s. nih.gov While generally considered not to cause major disruptions to normal cellular functions, some studies suggest that the expression of the pac gene and the presence of the acetylated puromycin may have some effects on the cellular transcriptome. nih.govlongdom.org

Utilization in Stable Transfection and Clonal Selection Methodologies

Puromycin is widely used to generate stable cell lines, which are populations of cells that have integrated a foreign gene into their genome. origene.comaddgene.org After transfecting cells with a plasmid containing both the gene of interest and the puromycin resistance gene, the cells are cultured in a medium containing puromycin. abmgood.comorigene.com Only the cells that have successfully integrated the plasmid will survive and proliferate, while the untransfected cells are eliminated. agscientific.comorigene.com This selection process typically takes several days to a couple of weeks. origene.comaddgene.org

Following the initial selection, clonal populations can be isolated by picking well-isolated single colonies. origene.comnih.gov These clones are then expanded to create a homogenous population of cells, all derived from a single ancestor and therefore genetically identical. origene.com This ensures that any observed effects are due to the introduced gene and not from variations within the cell population. addgene.org The generation of stable clones is a critical step for many research applications, including the production of monoclonal antibodies. biorxiv.org

| Stage | Description | Typical Duration |

| Transfection | Introduction of a plasmid containing the gene of interest and the puromycin resistance gene into cells. | 24-96 hours |

| Selection | Culturing of transfected cells in a medium containing puromycin to eliminate non-transfected cells. | 4-14 days |

| Isolation | Selection of individual, well-isolated colonies of resistant cells. | 1-2 weeks |

| Expansion | Growth of isolated clones into larger, homogenous populations. | 1-2+ weeks |

Role in Facilitating Cellular Differentiation and Cell Fate Determination Studies

Puromycin selection has been instrumental in studies of cellular differentiation and cell fate. For instance, researchers have established cell lines where a puromycin resistance gene is placed under the control of a promoter specific to a certain cell type, such as smooth muscle cells. ahajournals.org In this system, only when the cells begin to differentiate into the target cell type is the resistance gene expressed, allowing them to survive in the presence of puromycin. ahajournals.org This provides a powerful method to enrich for and study specific differentiated cell populations. ahajournals.org

However, it is important to note that the use of puromycin resistance vectors can sometimes have unexpected effects. In one study, a control vector containing a puromycin resistance gene was found to induce endodermal differentiation in murine embryonic stem cells, highlighting the need for careful controls in such experiments. researchgate.net Other research has shown that puromycin selection can alter the transcriptome profiles of primary human erythroblasts, suggesting that the selection process itself can influence cellular processes. longdom.org Despite these considerations, puromycin selection remains a valuable tool for investigating the molecular mechanisms that govern cell fate decisions. oup.comresearchgate.net

Techniques for Monitoring and Analyzing Protein Synthesis

Beyond its role as a selective agent, puromycin is a key component in assays designed to monitor and quantify protein synthesis. nih.govplos.org Because it mimics an aminoacyl-tRNA, it gets incorporated into the C-terminus of nascent polypeptide chains, effectively terminating translation. agscientific.comnih.gov This property allows for the labeling and subsequent detection of newly synthesized proteins. nih.govplos.org

Puromycylation Assays for Global Protein Synthesis Quantification

Non-Radioactive Detection Methods (e.g., SUnSET, Surface Sensing of Translation)

A significant advancement in monitoring protein synthesis has been the development of non-radioactive detection methods, which offer a safer alternative to techniques involving radioactive isotopes. nih.govresearchgate.net

One prominent non-radioactive method is the SUrface SEnsing of Translation (SUnSET) assay. nih.govmdpi.com This technique is based on the principle that a portion of newly synthesized, puromycylated proteins are transported to the cell surface. nih.govmdpi.com These surface proteins can then be detected and quantified using anti-puromycin antibodies, often through methods like flow cytometry or immunofluorescence. nih.govmdpi.com SUnSET allows for the monitoring and quantification of global protein synthesis in individual cells. nih.gov The SUnSET method has been adapted for various applications, including Western blotting and immunohistochemistry, to measure puromycin incorporation. frontiersin.org

Another approach involves the use of puromycin analogs, such as O-propargyl-puromycin (OP-Puro), which contains a terminal alkyne group. nih.govabcam.cn This modification allows for a "click" chemistry reaction with a fluorescent azide (B81097), enabling the detection and quantification of nascent proteins without the need for antibodies. nih.govabcam.cn This method is particularly useful for in vivo studies and can provide cell-type-specific quantification of protein synthesis. nih.gov

| Method | Principle | Detection | Key Advantage |

| SUnSET | Puromycin incorporates into nascent proteins, some of which are trafficked to the cell surface. nih.govmdpi.com | Anti-puromycin antibodies detect labeled proteins on the cell surface via flow cytometry or immunofluorescence. nih.govmdpi.com | Non-radioactive, allows for single-cell analysis of global protein synthesis. nih.gov |

| OP-Puro Labeling | An alkyne-containing puromycin analog (OP-Puro) is incorporated into nascent proteins. nih.govabcam.cn | "Click" chemistry reaction with a fluorescent azide allows for direct detection. nih.govabcam.cn | Non-radioactive, does not require antibodies, suitable for in vivo labeling. nih.gov |

Quantification using Anti-Puromycin Antibodies

A widely adopted, non-radioactive method for quantifying global protein synthesis rates is the SUrface SEnsing of Translation (SUnSET) technique. nih.govnih.govbio-protocol.org This assay relies on the administration of a low concentration of puromycin to cells or organisms for a short duration. nih.gov During this period, puromycin is incorporated into the C-terminus of newly synthesized, elongating polypeptide chains. nih.govbio-protocol.orgsonybiotechnology.com

Following puromycin incorporation, total protein is extracted, and the puromycylated peptides are detected and quantified using a specific monoclonal antibody against puromycin via standard immunochemical techniques like Western blotting. nih.govsigmaaldrich.commerckmillipore.com The intensity of the signal from the anti-puromycin antibody is directly proportional to the rate of global protein synthesis. nih.govbio-protocol.org This method has proven to be a robust and accurate alternative to traditional methods that use radioactive isotopes, such as ³⁵S-methionine labeling. nih.govbio-protocol.orgagscientific.com

The SUnSET assay has been successfully applied across various research areas, including the study of protein synthesis dysregulation in conditions like Fragile X syndrome and in assessing the effects of various stimuli on cellular translation. oup.com Furthermore, the technique has been adapted for higher-throughput applications, such as in-cell Westerns in microplate formats, allowing for quantitative analysis of protein synthesis in large-scale screens. plos.org

Key Features of SUnSET:

Polysome Profiling for Ribosomal Distribution Analysis

Polysome profiling is a technique used to separate mRNAs based on the number of ribosomes they are associated with, providing an indication of their translational efficiency. oup.comnih.govoup.com This is typically achieved by sucrose (B13894) gradient centrifugation of cell lysates. oup.com Actively translated mRNAs are bound by multiple ribosomes, forming polysomes, which sediment further down the gradient.

Puromycin is often used as a critical control in these experiments to distinguish between actively translating polysomes and other large ribonucleoprotein complexes or stalled ribosomes that might co-sediment. oup.comnih.gov When a cell lysate is treated with puromycin, it causes the release of nascent polypeptide chains and the dissociation of ribosomes from the mRNA in actively translating polysomes. oup.comnih.gov This leads to a characteristic shift in the polysome profile, with a decrease in the polysome peaks and an increase in the monosome (single ribosome) peak. oup.comresearchgate.net This puromycin-induced disruption confirms that the sedimenting complexes were indeed active sites of translation. oup.comnih.gov

In contrast to translation elongation inhibitors like cycloheximide, which "freeze" ribosomes on the mRNA, puromycin's disruptive effect is key to validating the translational status of the mRNAs being analyzed. oup.comucl.ac.ukresearchgate.net

In Situ and Subcellular Localization of Translating Ribosomes (Methodological Considerations)

Visualizing the precise locations of protein synthesis within a cell is crucial for understanding localized cellular functions. Puromycin, in conjunction with anti-puromycin antibodies, has been utilized for the in situ localization of translating ribosomes. nih.gov The principle is to introduce puromycin to cells, allowing it to be incorporated into nascent chains at the sites of active translation. researchgate.net Subsequent immunofluorescence staining with anti-puromycin antibodies then reveals these locations. nih.gov

However, a significant methodological consideration is the potential for puromycylated nascent chains to be released from the ribosome and diffuse away from the actual site of synthesis. biorxiv.orgbiorxiv.org This can lead to misinterpretation of the localization data, as the detected signal may represent the accumulation of these peptides in subcellular compartments, such as the nucleus, rather than the site of their translation. biorxiv.org

To mitigate this, some protocols have included translation elongation inhibitors like emetine (B1671215) or cycloheximide, with the rationale that they would "trap" the puromycylated peptide on the ribosome. nih.govresearchgate.net However, recent studies have shown that even in the presence of these inhibitors, the release of puromycylated peptides still occurs. biorxiv.orgbiorxiv.org Therefore, caution must be exercised when interpreting the results of in situ puromycylation assays. While these methods can indicate regions of high protein synthesis, the resolution may not be sufficient to pinpoint the exact location of individual translating ribosomes due to peptide diffusion. biorxiv.org

Assessment of Translational Inhibitors and Modulators

A reduction in puromycin incorporation following treatment with a novel compound indicates that it inhibits protein synthesis. nih.gov This approach allows for the screening and characterization of new potential therapeutic agents that target the translational machinery, which is particularly relevant in fields like cancer research where protein synthesis is often dysregulated. plos.orgfermentek.com For example, the efficacy of antifungal peptides that inhibit translation in fungal pathogens has been quantified by adapting the puromycin labeling method. nih.gov Similarly, the impact of various signaling molecules or genetic modifications on protein synthesis can be assessed by measuring the change in puromycin labeling. nih.govoup.com

The straightforward nature of detecting puromycin incorporation provides a reliable and accessible readout to evaluate the activity of a wide range of substances that modulate mRNA translation. nih.govfermentek.com

Development and Application of Puromycin Derivatives and Analogues

The chemical structure of puromycin allows for modifications at both its nucleoside and amino acid moieties without a complete loss of activity. nih.govresearchgate.net This has enabled the creation of a diverse toolbox of puromycin derivatives and analogues, functionalized with various tags for specific research applications. researchgate.netnih.gov

Puromycin-Based Reagents in Protein-Protein and Protein-Nucleic Acid Interaction Studies

Puromycin technology has been adapted to facilitate the study of molecular interactions. By C-terminally labeling a protein of interest with a puromycin derivative carrying a functional tag (e.g., a fluorophore or biotin), that protein can be used as a probe in various interaction assays. nih.govjenabioscience.com For instance, a fluorescently labeled protein can be used in fluorescence cross-correlation spectroscopy (FCCS) to quantify its interaction with a potential binding partner. oup.com Similarly, biotin-labeled proteins can be used in pull-down assays to identify interacting proteins or nucleic acids. jenabioscience.comfortislife.com These methods, which label the protein during its synthesis, avoid potentially disruptive post-translational modifications. jenabioscience.com

High-Throughput and Specialized Puromycin-Based Assays

The unique properties of puromycin have been foundational to the development of powerful high-throughput techniques that link a protein's function (phenotype) to its genetic information (genotype).

mRNA Display Technology for Genotype-Phenotype Linkage and Protein Selection

mRNA display is a revolutionary in vitro selection and evolution technique that relies on a stable, covalent linkage between a protein and its encoding mRNA, mediated by puromycin. umn.eduwikipedia.orgnih.gov In this method, a synthetic DNA library is transcribed into mRNA, which is then chemically ligated at its 3' end to a linker containing puromycin. nih.govpnas.org During in vitro translation, the ribosome proceeds to the end of the mRNA sequence, where the attached puromycin enters the ribosomal A-site and is covalently attached to the C-terminus of the newly synthesized polypeptide. umn.eduwikipedia.org

This creates a stable mRNA-protein fusion molecule, physically linking the genotype (mRNA) and phenotype (protein). nih.govumn.edu Large libraries containing trillions of these fusion molecules can then be subjected to affinity selection against a target of interest. pnas.orgresearchgate.net The fusions that bind to the target are isolated, and the associated mRNA is reverse-transcribed, amplified, and subjected to further rounds of selection and evolution. umn.eduwikipedia.org This powerful technology enables the discovery of novel proteins and peptides with high affinity and specificity for virtually any target. nih.govpnas.org

Ribopuromycylation (RPM) for Visualizing Translating Ribosomes

Ribopuromycylation (RPM) is an immunofluorescence-based technique designed to map the subcellular location of actively translating ribosomes. researchgate.netnih.govnih.gov The core principle of RPM is to treat cells with a translation elongation inhibitor, such as emetine or cycloheximide, which stalls ribosomes on the mRNA. researchgate.netnih.gov Subsequently, a short pulse of puromycin is administered. The puromycin is incorporated into the nascent polypeptide chains, but due to the elongation block, the puromycylated chains remain trapped on the ribosome. nih.govscienceopen.com

These trapped, puromycylated nascent chains are then detected using a specific monoclonal antibody, allowing for the visualization of translation sites via standard immunofluorescence microscopy. researchgate.netnih.govnih.gov This method aims to provide a snapshot of where protein synthesis is actively occurring within the cell, distinguishing it from the location of completed, released proteins. nih.govaai.org RPM has been used to investigate long-standing questions, such as the potential for translation to occur within the nucleus. scienceopen.com

Puro-PLA (Proximity Ligation Assay) for Protein Interactions

The Proximity Ligation Assay (PLA) is a sophisticated immunological technique designed to detect individual proteins, their post-translational modifications, and their interactions with single-molecule resolution within the cellular environment. wikipedia.org The technology has been adapted to visualize the synthesis of specific proteins by integrating puromycin, a process known as Puro-PLA. researchgate.net This method provides a powerful tool to define the precise subcellular locations of mRNA translation. researchgate.netnih.gov

The fundamental principle of Puro-PLA involves the use of puromycin to tag nascent polypeptide chains. As a structural analog of aminoacyl-tRNA, puromycin is incorporated into the C-terminus of elongating peptides by the ribosome, effectively terminating translation. bio-protocol.orgsemanticscholar.org These puromycylated nascent chains can then be detected by a specific anti-puromycin antibody. researchgate.net

In the Puro-PLA workflow, cells or tissue samples are first treated with puromycin to label newly synthesized proteins. researchgate.net After fixation, the sample is incubated with two primary antibodies raised in different species. sigmaaldrich.com One antibody specifically recognizes the puromycin tag on the nascent peptide, while the second antibody targets a specific protein of interest. researchgate.netbio-protocol.org Subsequently, secondary antibodies, each linked to a unique short DNA oligonucleotide (a PLA probe), are added. These probes bind to their respective primary antibodies. wikipedia.orgsigmaaldrich.com

If the two primary antibodies are in close proximity (typically within 40 nm), the attached DNA oligonucleotides can be joined by enzymatic ligation, forming a circular DNA template. researchgate.netbiorxiv.org This circular DNA is then amplified via rolling circle amplification, generating a long DNA product containing hundreds of tandem repeats. wikipedia.orgbiorxiv.org Fluorescently labeled oligonucleotides complementary to the amplified sequence then hybridize to the product, creating a discrete, bright fluorescent spot that can be visualized with a fluorescence microscope. sigmaaldrich.com Each spot represents a single event of a newly synthesized protein of interest, allowing for highly sensitive and localized detection of translation. researchgate.netsigmaaldrich.com

Puro-PLA is instrumental in studying the mechanisms of localized protein synthesis, for instance, in the axons of neurons, and for assessing how genetic mutations might affect the translation of specific mRNAs. researchgate.netbio-protocol.org The technique can be performed in various formats, from small-scale experiments to high-throughput setups using 96-well plates. nih.gov

| Component | Function | Reference |

|---|---|---|

| Puromycin | An aminoacyl-tRNA analog that incorporates into nascent polypeptide chains, acting as a tag for newly synthesized proteins. | bio-protocol.org |

| Anti-Puromycin Antibody | A primary antibody that specifically binds to the puromycin incorporated into nascent peptides. | researchgate.net |

| Target-Specific Antibody | A primary antibody that recognizes the specific protein of interest whose synthesis is being studied. | researchgate.net |

| PLA Probes | Secondary antibodies conjugated to unique DNA oligonucleotides that bind to the primary antibodies. | wikipedia.orgsigmaaldrich.com |

| Ligation Solution | Contains enzymes that join the DNA oligonucleotides into a closed circle when the PLA probes are in close proximity. | biorxiv.org |

| Amplification Solution | Contains a DNA polymerase that performs rolling circle amplification on the circular DNA template. | biorxiv.org |

| Detection Reagents | Fluorescently labeled oligonucleotides that hybridize to the amplified DNA, generating a detectable signal. | sigmaaldrich.com |

Microplate-Based Quantitative Protein Synthesis Assays

To overcome the limitations of traditional radioactive methods for measuring protein synthesis, non-radioactive assays using puromycin have been developed and adapted for a moderate- to high-throughput microplate format. plos.orgnih.gov These assays provide a quantitative snapshot of global protein synthesis activity under various cellular conditions and are particularly useful for screening the effects of different compounds, such as protein synthesis inhibitors. plos.orgnih.gov

A prominent example is an in-well immunoassay, often referred to as an In-Cell Western (ICW). plos.org In this method, cells are cultured in microplates (e.g., 384-well plates) and briefly treated with a low concentration of puromycin. plos.orgnih.gov The puromycin is incorporated into newly synthesized proteins. Following this, the cells are fixed and permeabilized. The puromycylated proteins are then detected using a specific anti-puromycin primary antibody and a fluorescently labeled secondary antibody. plos.org To normalize for cell number in each well, a second primary antibody against a constitutively expressed housekeeping protein, such as GAPDH, is used simultaneously, which is then detected with a secondary antibody labeled with a different fluorophore. plos.org The plates are scanned on an imaging system that can quantify the intensity of both fluorescent signals, and the ratio of the puromycin signal to the normalization protein signal provides a quantitative measure of the rate of protein synthesis. plos.org

This microplate-based method has shown results comparable to traditional Western blot analysis while offering significantly higher throughput. plos.orgnih.gov It has been successfully used to assess the correlation between protein synthesis inhibition and other cellular events, like sensitization to TRAIL-induced apoptosis in cancer cells. plos.orgnih.gov

The Surface Sensing of Translation (SUnSET) assay is another widely used technique based on the same principle of puromycin incorporation and subsequent immunodetection, which can be adapted to various platforms including Western blotting and microplate-based analysis. semanticscholar.orgnih.govagscientific.com Furthermore, chemical biology has introduced puromycin analogs like O-propargyl-puromycin (OP-Puro). abcam.com OP-Puro is an alkyne-containing analog that, after incorporation into nascent proteins, can be detected via a highly specific "click" reaction with a fluorescently labeled azide. abcam.com This method does not require methionine-free conditions and allows for the labeling of nascent proteins directly in cell culture medium for subsequent microplate-based fluorescent quantification. abcam.com

| Assay Type | Detection Principle | Key Reagents | Format | Reference |

|---|---|---|---|---|

| In-Cell Western (ICW) | Immunofluorescent detection of incorporated puromycin, normalized to a housekeeping protein. | Puromycin, Anti-Puromycin Ab, Anti-housekeeping Ab, Fluorophore-labeled secondary Abs. | 384-well microplate | plos.org |

| SUnSET | Immunodetection of puromycylated proteins. | Puromycin, Anti-Puromycin Ab, secondary Ab. | Adaptable to microplates, Western blot, IHC, FACS. | semanticscholar.orgnih.gov |

| Click Chemistry-Based | Covalent reaction between a puromycin analog and a fluorescent probe. | O-propargyl-puromycin (OP-Puro), Fluorescent Azide. | Microplate, Microscopy. | abcam.com |

Elucidation of Fundamental Biological Processes Through Puromycin Research

Advancing Understanding of Ribosomal Function and Translational Control

Puromycin(1+)'s ability to interact directly with the ribosome has made it a cornerstone for studies on the mechanics of protein synthesis. fermentek.com By acting as an analog of the 3' end of an aminoacyl-tRNA, it provides a unique window into the catalytic core of the ribosome. nih.govelifesciences.org

Insights into Peptide Bond Formation and Elongation

The structural similarity between puromycin(1+) and the terminal end of tyrosyl-tRNA is central to its function. nih.govelifesciences.org Puromycin(1+) possesses a stable amide bond, in contrast to the labile ester bond found in aminoacyl-tRNAs. nih.gov This allows it to enter the A-site of the ribosome and accept the growing polypeptide chain from the P-site, a reaction catalyzed by the peptidyl transferase center (PTC). nih.govdesy.de However, because of its stable amide linkage, the puromycylated polypeptide chain cannot be further elongated and is prematurely released, effectively terminating translation. nih.govwikipedia.org This process has been instrumental in studying the kinetics and mechanism of peptide bond formation, providing a direct means to probe the activity of the PTC. desy.decaltech.edu

| Feature | Aminoacyl-tRNA | Puromycin(1+) |

| Structure | Contains an amino acid linked to a tRNA molecule via an ester bond. nih.gov | Mimics the 3' end of tyrosyl-tRNA with an amino acid linked via a more stable amide bond. nih.govwikipedia.org |

| Ribosomal Site | Enters the A-site. nih.gov | Enters the A-site. nih.gov |

| Reaction | Accepts the nascent polypeptide chain, forming a new peptide bond. nih.gov | Accepts the nascent polypeptide chain. nih.gov |

| Outcome | Elongation of the polypeptide chain continues. nih.gov | Causes premature termination and release of the puromycylated polypeptide. nih.gov |

Mechanisms of mRNA Translation and Regulatory Factors

Puromycin(1+) has been widely used to investigate the complex regulation of mRNA translation. Techniques like polysome profiling, when used in conjunction with puromycin(1+), allow researchers to assess which mRNAs are being actively translated. fermentek.comnih.gov By "freezing" ribosomes on mRNA transcripts, puromycin(1+) helps to provide a snapshot of the translatome. fermentek.com Furthermore, it has been employed in studies to identify and characterize inhibitors of mRNA translation, which is particularly relevant in fields like cancer research where protein synthesis is often dysregulated. fermentek.com The use of puromycin(1+) and its derivatives has also been critical in elucidating the roles of various eukaryotic initiation factors (eIFs) and elongation factors (eEFs) in controlling the rate and specificity of protein synthesis. nih.gov For instance, studies have shown that hyperactivation of eIF4E, a key initiation factor, leads to increased global translation rates in certain neurological disorders. nih.gov

Contribution to Understanding Protein Quality Control Mechanisms

The cell has sophisticated machinery to deal with errors that occur during protein synthesis. Puromycin(1+) has been a key tool in revealing these quality control pathways by experimentally inducing the formation of aberrant proteins.

Studies on Defective Ribosomal Products (DRiPs)

Puromycin(1+) treatment leads to the production of truncated polypeptides, which serve as excellent models for studying "defective ribosomal products" (DRiPs). nih.govplos.org DRiPs are nascent polypeptides that are improperly synthesized or folded and are typically targeted for rapid degradation. nih.govrupress.org Research using puromycin(1+) has shown that a significant fraction of newly synthesized proteins are in fact DRiPs, which are a major source of peptides for presentation by the major histocompatibility complex (MHC) class I, a key process in the adaptive immune response. nih.govplos.org Studies in dendritic cells, for example, have used puromycin(1+) to track the fate of these improperly translated proteins, revealing that they are sorted into cytosolic granules for storage before being degraded. nih.govrupress.org The generation of DRiPs by puromycin(1+) has also been shown to stimulate the formation of aggresomes, cellular structures involved in the sequestration of misfolded proteins. biologists.com

Investigation of Proteasomal Degradation of Nascent Polypeptides

The proteasome is the primary cellular machine responsible for degrading unwanted or damaged proteins. Puromycin(1+)-induced premature termination of translation generates nascent polypeptides that are rapidly degraded by the proteasome. plos.orgpnas.org Experiments using proteasome inhibitors like MG132 in conjunction with puromycin(1+) have demonstrated that the majority of these puromycylated peptides are indeed cleared in a proteasome-dependent manner. plos.orgnih.gov Techniques such as puromycin-associated nascent chain proteomics (PUNCH-P) have further revealed that a large proportion of nascent chains, even those destined to become functional proteins, are co-translationally degraded by the proteasome. nih.govfrontiersin.org This has led to the understanding that protein degradation is not just a post-synthesis event but is tightly coupled with the process of translation itself. nih.gov

| Experimental Approach | Finding | Implication for Protein Quality Control |

| Puromycin(1+) treatment followed by analysis of polypeptide stability. | Puromycin(1+)-terminated polypeptides are rapidly degraded. plos.org | Demonstrates the existence of a robust system for clearing prematurely terminated proteins. |

| Use of proteasome inhibitors (e.g., MG132) with puromycin(1+). | Degradation of puromycylated peptides is blocked by proteasome inhibitors. plos.orgnih.gov | Confirms the proteasome as the major pathway for degrading defective nascent chains. |

| Immunoprecipitation of puromycylated proteins. | A large fraction of newly synthesized proteins are ubiquitinated and degraded. plos.orgrupress.org | Highlights the prevalence of DRiPs and their role in cellular surveillance. |

| PUNCH-P (Puromycin-associated nascent chain proteomics). | Co-translational degradation by the proteasome is a common fate for many nascent proteins. nih.gov | Reveals the tight integration of protein synthesis and degradation. |

Exploration of Cellular Stress Responses to Translational Dysregulation

Disruption of protein synthesis, as induced by puromycin(1+), triggers a variety of cellular stress responses aimed at restoring homeostasis. The study of these responses has provided deep insights into how cells cope with proteotoxic stress. Puromycin(1+) causes the disassembly of polysomes, which can promote the formation of stress granules (SGs), cytoplasmic foci where stalled translation preinitiation complexes accumulate. embopress.orgmolbiolcell.org

The Integrated Stress Response (ISR) is a key pathway activated by various stressors, including translational disruption. biorxiv.orgresearchgate.net The ISR is a conserved signaling network that aims to restore protein homeostasis, in part by downregulating global protein synthesis. biorxiv.orgnih.gov This is primarily achieved through the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). iiarjournals.orgahajournals.org Puromycin(1+)-induced translational stress has been shown to activate the ISR. ahajournals.org For example, in the context of ischemia/reperfusion injury in cardiomyocytes, the ISR is activated, leading to a decrease in protein synthesis as a protective mechanism. ahajournals.org

Furthermore, the Unfolded Protein Response (UPR) is another critical stress pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). iiarjournals.orgnih.gov The UPR works to restore ER homeostasis by enhancing protein folding capacity and reducing protein synthesis. nih.gov Puromycin(1+) can indirectly trigger the UPR by contributing to the burden of misfolded proteins in the cell. Studies have shown that activation of the UPR can lead to cell-cycle arrest, in part by inhibiting the translation of key cell-cycle regulators like cyclin D1. pnas.orgpnas.org

Interestingly, some pathogens, like Porphyromonas gingivalis, can manipulate these host stress responses. This bacterium can exacerbate translational repression during oxidative stress by targeting the mTOR signaling pathway, a key regulator of cell growth and protein synthesis. nih.gov

Induction and Study of the Unfolded Protein Response (UPR)

The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). biomolther.org The UPR aims to restore protein homeostasis but can initiate apoptosis if the stress is too severe or prolonged. biomolther.org Puromycin(1+) is a potent inducer of the UPR because the truncated polypeptides it generates are inherently misfolded, leading to their accumulation in the ER and subsequent activation of the UPR's key stress sensors. researchgate.net

The three primary branches of the UPR are initiated by the ER transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). biomolther.orgiiarjournals.org In their inactive state, these sensors are bound by the chaperone protein BiP (also known as GRP78). biomolther.orgnih.gov The accumulation of unfolded proteins, such as those induced by Puromycin(1+), causes BiP to dissociate, leading to the activation of the UPR pathways. nih.govopen.ac.uk

Research utilizing Puromycin(1+) has been instrumental in dissecting these pathways. For instance, studies have shown that Puromycin(1+), but not the elongation inhibitor Cycloheximide, can induce a genuine UPR, characterized by the splicing of XBP1 mRNA (a hallmark of the IRE1α pathway) and the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) via the PERK pathway. researchgate.net This phosphorylation leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. biomolther.orgmdpi.com However, it paradoxically enhances the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), a key regulator of stress-responsive genes. mdpi.comupenn.edu

The ability of Puromycin(1+) to induce the UPR has been leveraged in various research contexts. For example, it has been used to study the role of the UPR in the cellular response to flavivirus infections and to investigate the mechanisms by which cells commit to apoptosis under ER stress. researchgate.netopen.ac.uk Furthermore, Puromycin(1+)-induced ER stress has been used as a model to explore the effects of chemical chaperones in mitigating vascular remodeling and hypertension. researchgate.net

Analysis of Cell Survival Pathways under Translational Stress

Translational stress, a condition where the protein synthesis machinery is perturbed, can be effectively induced by Puromycin(1+). This allows researchers to investigate the downstream signaling cascades that determine a cell's fate—survival or death. A key pathway activated under such stress is the Integrated Stress Response (ISR), a broader signaling network that converges on the phosphorylation of eIF2α. biorxiv.org

Puromycin(1+)-induced premature termination of translation leads to the accumulation of defective ribosomal products (DRiPs), which are a significant source of cellular stress. researchgate.net This triggers the ISR, leading to the phosphorylation of eIF2α by kinases like PERK. mdpi.comupenn.edu As mentioned, phosphorylated eIF2α globally inhibits translation but selectively promotes the synthesis of ATF4. mdpi.comupenn.edu ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis through the induction of the pro-apoptotic transcription factor CHOP. nih.govresearchgate.net

Studies using Puromycin(1+) have provided critical insights into how cells navigate translational stress. For example, research has demonstrated that while both Puromycin(1+) and the translation inhibitor Cycloheximide halt protein synthesis, only Puromycin(1+) induces a proteotoxic effect and the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes. researchgate.net This highlights the unique nature of the stress induced by Puromycin(1+).

Furthermore, Puromycin(1+) has been instrumental in studying the interplay between different stress response pathways. For instance, in some cancer cells, Puromycin(1+)-induced apoptosis is dependent on the activation of specific caspases and can be modulated by other signaling pathways. oup.combioone.org The use of Puromycin(1+) in combination with other pharmacological agents has helped to delineate the specific roles of different components of the cell survival and death machinery in response to translational stress. researchgate.net

Insights into Translational Regulation in Physiological and Pathological Contexts

The ability to monitor and manipulate protein synthesis with Puromycin(1+) has provided profound insights into how translational regulation underpins both normal physiological functions and various disease states.

Role in Immune Response Regulation and Translation Induction

During an immune response, cells must rapidly adapt their protein synthesis programs to produce cytokines, chemokines, and other effector molecules. Puromycin(1+) labeling techniques, such as Surface Sensing of Translation (SUnSET), have revealed that the activation of immune cells is associated with a significant induction of translation rates. nih.gov This method allows for the quantification of global protein synthesis in vivo and in vitro by detecting puromycylated nascent proteins. nih.gov

Research has shown that in response to stimuli like viral dsRNA mimics (poly I:C), cells can induce the production of interferons, a critical component of the antiviral response. plos.org This process is tightly linked to the UPR and the ISR. For example, the phosphorylation of eIF2α, which can be induced by Puromycin(1+), is a key regulatory node in this response. plos.org Studies have demonstrated that while this phosphorylation initially inhibits global translation, it is necessary for the production of interferon-β. plos.org The subsequent dephosphorylation of eIF2α, mediated by proteins like GADD34, is also crucial for a sustained immune response. plos.org

Contributions to Understanding Neurological Function (e.g., Neuronal Translation)

For example, in vivo Puromycin(1+) labeling has shown that global translation is reduced in a mouse model of Down Syndrome due to the constitutive activation of the ISR. nih.gov Conversely, in a mouse model of autism, translation rates are elevated due to the hyperactivation of the translation initiation factor eIF4E. nih.gov These findings underscore the critical link between dysregulated protein synthesis and neurological disorders.

Furthermore, research on neurodegenerative diseases like Huntington's disease has utilized Puromycin(1+) labeling to show increased translation of proteins involved in oxidative phosphorylation and decreased translation of neuron-specific factors. nih.gov In the context of neurodevelopment, the UPR is activated to manage the high protein biosynthesis demands during neuronal proliferation and maturation. nih.gov

Applications in Investigating Dysregulated Protein Synthesis in Disease Models (excluding clinical trials)

Dysregulation of protein synthesis is a common feature of many diseases, including cancer. Cancer cells often exhibit elevated rates of protein synthesis to support their rapid growth and proliferation. Puromycin(1+)-based methods have been widely used to study this phenomenon.

For instance, the SUnSET assay has been employed to demonstrate that matrix-deprived breast cancer cells exhibit a significant reduction in global protein synthesis as a survival mechanism to overcome anoikis (a form of programmed cell death). frontiersin.org This inhibition of translation is mediated by the activation of the UPR and the inactivation of elongation factor eEF2. frontiersin.org

In models of renal cell carcinoma, Puromycin(1+) labeling has revealed that the immunosuppressant drug Cyclosporine A can increase the levels of newly synthesized proteins, suggesting a broad effect on the proteome of these cancer cells. iiarjournals.org This effect was correlated with the induction of the IRE1α branch of the UPR. iiarjournals.org

Moreover, in glioma cells, Puromycin(1+) has been used to induce ER stress and study the subsequent activation of the UPR and apoptosis. oup.com These studies have helped to elucidate the complex interplay between ER calcium signaling, protein synthesis, and cell death in this type of brain tumor. oup.com

Puromycin's Role in Investigating Cell Fate Determination and Differentiation Pathways

The decision of a cell to differentiate into a specific lineage is governed by precise changes in gene expression, which are ultimately executed at the level of protein synthesis. Puromycin(1+) has been a valuable tool for investigating the role of translational control in these fundamental processes.

For example, in the context of neuronal differentiation, the survival of developing sympathetic neurons is dependent on nerve growth factor (NGF). Deprivation of NGF induces apoptosis, a process that requires new gene expression. bioone.org Interestingly, Puromycin(1+) itself can induce apoptosis in these neurons in a manner strikingly similar to NGF deprivation, suggesting that it can trigger the same cell death program. bioone.org This effect is dependent on the synthesis of specific proteins, as it can be blocked by certain other translation inhibitors. bioone.org

In embryonic stem (ES) cells, which have the potential to differentiate into all cell types of the body, maintaining protein homeostasis is critical. Studies on amino acid stress in ES cells have used Puromycin(1+) incorporation to assess global translation rates. biorxiv.org This research has shown that ES cells can mount specific survival strategies in response to the deprivation of different amino acids, highlighting their ability to reprogram their metabolism and protein synthesis under nutrient stress. biorxiv.org

Furthermore, Puromycin(1+) is commonly used as a selection agent in the generation of stable cell lines expressing specific genes, a fundamental technique in studying cell differentiation. upenn.eduaging-us.comnih.govelifesciences.org By introducing a Puromycin(1+) resistance gene along with a gene of interest, researchers can select for cells that have successfully integrated the new genetic material, allowing for the long-term study of how that gene influences cell fate and differentiation. upenn.eduaging-us.comnih.govelifesciences.org

Molecular Mechanisms of Puromycin Resistance and Its Research Utility

Biochemical Basis of Puromycin (B1679871) Resistance

The primary mechanism by which organisms and cells achieve resistance to the aminonucleoside antibiotic puromycin is through enzymatic inactivation. This biochemical defense is mediated by a specific enzyme that modifies the puromycin molecule, rendering it incapable of interfering with protein synthesis.

Resistance to puromycin is conferred by the enzyme Puromycin N-acetyltransferase (PAC). wikipedia.org This enzyme was first identified in the puromycin-producing bacterium, Streptomyces alboniger, which uses it as a self-preservation mechanism. nih.gov Structural and functional analyses have revealed that PAC is a member of the GCN5-related N-acetyltransferase (GNAT) family of acetyltransferases. rcsb.orgresearchgate.net

The mechanism of action involves the transfer of an acetyl group from the central metabolite acetyl-Coenzyme A (acetyl-CoA) to puromycin. biorxiv.org Specifically, PAC catalyzes the N-acetylation of the reactive amino group on the amino acid moiety of puromycin. nih.govbiorxiv.org This modification blocks the part of the puromycin molecule that mimics an aminoacyl-tRNA, preventing it from entering the ribosomal A-site and forming a peptide bond with the nascent polypeptide chain. nih.govbiorxiv.org The resulting acetylated puromycin is inactivated and can no longer cause premature chain termination during translation. biorxiv.org The enzymatic activity of PAC can be modulated through structure-guided mutations, leading to variants with a range of activities from completely ablated to enhanced compared to the wild-type enzyme. rcsb.orgresearchgate.net

| Property | Details |

| Enzyme Name | Puromycin N-acetyltransferase (PAC) |

| Family | GCN5-related N-acetyltransferase (GNAT) |

| Source Organism | Streptomyces alboniger |

| Reaction Catalyzed | Acetylation of puromycin's reactive amino group |

| Co-substrate | Acetyl-Coenzyme A (Acetyl-CoA) |

| PDB ID (Example) | 7K0A (PAC in complex with acetylated puromycin and CoA) rcsb.org |

| Molecular Weight (Structure 7K0A) | 48.7 kDa rcsb.org |

This interactive table provides key details about the PAC enzyme.

The genetic basis for puromycin resistance is the presence of the puromycin N-acetyltransferase (pac) gene. invivogen.com3hbiomedical.com This gene encodes the PAC enzyme, and its expression in both prokaryotic and eukaryotic cells confers resistance to puromycin's cytotoxic effects. wikipedia.orginvivogen.com The pac gene was originally isolated from a Streptomyces strain and has become a fundamental tool in genetic engineering. invivogen.cominvivogen.com

To improve its utility in various organisms, the wild-type pac gene has been modified. Synthetic versions have been created with optimized codon usage and a reduced number of CpG dinucleotides to enhance expression and avoid potential gene silencing in mammalian systems. invivogen.com Furthermore, codon optimization has been successfully applied to enable the use of the pac gene as an effective selection marker in organisms with different codon preferences, such as the ciliate Tetrahymena thermophila. nih.govresearchgate.net The introduction of the pac gene into a cell allows it to produce the PAC enzyme, thereby providing a robust mechanism for survival in the presence of puromycin. 3hbiomedical.com

The Puromycin N-Acetyltransferase (PAC) Enzyme and its Mechanism

Applications of Resistance in Molecular Biology Research

The development of puromycin resistance through the pac gene has been harnessed for various critical applications in molecular and cell biology, primarily as a tool for genetic selection.

The most common application of the pac gene is as a dominant selectable marker for the generation of stably transfected or transduced cell lines. fermentek.comtakarabio.comvectorbuilder.com In this process, a plasmid vector is engineered to carry both a gene of interest and the pac gene. thermofisher.com This vector is then introduced into a population of host cells. thermofisher.com

Following transfection, the cells are cultured in a medium containing puromycin. fermentek.com Cells that did not successfully integrate the vector into their genome lack the pac gene, cannot inactivate puromycin, and are rapidly killed. fermentek.comvectorbuilder.com Conversely, cells that have successfully incorporated the plasmid express the PAC enzyme, rendering them resistant to the antibiotic and allowing them to survive and proliferate. fermentek.com This selection process effectively isolates a pure population of genetically modified cells. fermentek.com Puromycin is often favored for this purpose because it acts quickly and consistently, killing over 99% of non-resistant cells within a couple of days at low concentrations. wikipedia.org3hbiomedical.comvectorbuilder.com This system is widely used for various cell types, including mammalian, insect, and yeast cells. wikipedia.orginvivogen.com

The study of PAC-mediated puromycin resistance provides a clear model for a major class of antibiotic resistance: enzymatic inactivation. This mechanism, where a bacterial enzyme modifies and neutralizes an antibiotic, is a common strategy observed in clinical pathogens to overcome various drugs. frontiersin.org

Furthermore, research into puromycin resistance highlights the crucial interplay between drug efficacy and cellular metabolism. biorxiv.org The inactivation of puromycin by PAC is dependent on the cellular pool of the metabolite acetyl-CoA. biorxiv.org This demonstrates that a cell's metabolic state can directly influence its susceptibility to a drug. This concept has broader implications, suggesting that targeting metabolic pathways could be a strategy to enhance the effectiveness of certain drugs or overcome resistance. biorxiv.org Studies on how bacteria evolve resistance in laboratory settings show that mutations in metabolic genes can be a significant factor in surviving antibiotic pressure. nih.gov The principles learned from the puromycin-pac system, such as the acquisition of resistance genes via horizontal transfer and the role of specific enzymatic pathways, are fundamental to understanding the broader public health challenge of antimicrobial resistance (AMR). frontiersin.orgnih.gov

Future Directions and Perspectives in Puromycin Based Research

Integration of Puromycin-Based Techniques with Emerging Technologies

The fusion of puromycin-based methods with other powerful technologies is unlocking new frontiers in biological research, from system-wide proteomics to high-resolution genome editing.

Advanced Mass Spectrometry : The combination of puromycin (B1679871) analogue labeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the global, proteome-wide identification of newly synthesized proteins. rsc.orgnih.gov Techniques like Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) and OPP-ID (O-propargyl-puromycin-mediated identification) use biotinylated or clickable puromycin derivatives to capture nascent polypeptides for subsequent analysis by mass spectrometry. pnas.orgnih.gov Future work aims to integrate these methods with quantitative techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tagging) to overcome the semi-quantitative limitations of current approaches and allow for more precise comparisons between different cellular states. rsc.org

Single-Cell Analysis : Understanding cellular heterogeneity within complex tissues is a major challenge. Puromycin-based techniques are being adapted for single-cell resolution studies. A method known as PICSL (Puromycin Inactivation for Cell-Selective proteome Labelling) utilizes the enzyme puromycin N-acetyltransferase (PAT) to inactivate puromycin analogues in specific cell types. researchgate.net When applied to a mixed cell population, only the cells lacking the enzyme will have their nascent proteins labeled, allowing for cell-type-specific analysis of protein synthesis. researchgate.net This approach, when combined with single-cell sequencing and proteomics, offers a powerful tool to dissect the unique translational landscapes of individual cells within a complex environment like the brain. researchgate.netnih.govfrontiersin.org

CRISPR-Based Genome Editing : Puromycin plays a crucial enabling role in the CRISPR revolution. The gene conferring resistance to puromycin, pac (puromycin N-acetyltransferase), is widely used as a selectable marker in genome editing workflows. abmgood.com Plasmids designed for CRISPR editing are often engineered to also carry the pac gene. aai.org After introducing these plasmids into a cell culture, treatment with puromycin eliminates any cells that did not successfully take up the editing machinery. abmgood.comaai.org This selection process dramatically increases the efficiency of isolating successfully edited cells. biorxiv.org Researchers have developed streamlined protocols using transient puromycin selection to achieve high-efficiency, scarless knock-in of reporter genes in challenging cell types like human pluripotent stem cells (PSCs). biorxiv.orgfrontiersin.org

Further Dissection of Complex Translational Regulation Networks Using Puromycin

It is well-established that the abundance of messenger RNA (mRNA) often correlates poorly with the actual levels of its corresponding protein, highlighting the critical role of translational regulation in controlling gene expression. rsc.org Puromycin-based methodologies are central to investigating these complex regulatory networks by providing a direct measure of protein synthesis.

Techniques such as OPP-ID allow for the rapid labeling and identification of proteins being synthesized in response to specific stimuli or cellular signals. pnas.org This has been used, for example, to uncover constellations of genes regulated by the mTOR signaling pathway, which is crucial for cell growth and proliferation. pnas.org By capturing an instantaneous snapshot of the nascent proteome, researchers can identify the immediate protein-level changes that drive cellular decisions. pnas.org

Furthermore, the development of Puro-PLA, which combines puromycin labeling with a proximity ligation assay, provides spatial information about protein synthesis. springernature.comnih.gov This powerful technique allows researchers to visualize the precise subcellular locations where specific mRNAs are being translated. springernature.comnih.gov This is critical for understanding the regulation of localized protein synthesis, a process vital for cellular functions like neuronal plasticity and cell migration. Puro-PLA can be used to study how genetic mutations impact not just whether a protein is made, but where it is made, offering deeper insight into the mechanisms of translational control. springernature.com By applying these tools, future studies can continue to map the intricate networks that govern which proteins are synthesized, in what quantities, and at which locations within the cell in response to developmental cues and environmental stresses.

Expanding the Understanding of Puromycin Biosynthesis Pathways

The pur cluster contains genes for the synthesis enzymes as well as for self-resistance. asm.orgembopress.org Key identified components include:

pac (puromycin N-acetyltransferase) : This gene encodes the enzyme that acetylates puromycin, rendering it inactive. nih.gov This is the primary self-resistance mechanism that prevents the antibiotic from killing the bacterium that produces it. nih.govabmgood.com

pur7 : This gene encodes a Nudix hydrolase, an enzyme that performs a crucial "house-cleaning" function. asm.org It detoxifies a highly toxic intermediate of the pathway, 3′-amino-3′-dATP, by converting it into the non-toxic 3′-amino-3′-dAMP, thereby protecting the cell. asm.org

pur6 : This gene is predicted to encode the unique and enigmatic enzyme that catalyzes the most unusual step in the pathway: the coupling of the amino acid tyrosine to the aminonucleoside moiety. mdpi.com The precise mechanism of this enzyme remains a key area of investigation. mdpi.com

Future research is focused on fully elucidating the function of every enzyme in the pathway. Genome mining, guided by the sequence of key genes like pur6, is a promising strategy. mdpi.com This approach has already led to the discovery of a related gene cluster in a different Streptomyces species that produces cystocin , a puromycin analogue based on cysteine instead of tyrosine. mdpi.com This discovery demonstrates that understanding puromycin's biosynthesis can pave the way for identifying novel, naturally occurring aminonucleoside antibiotics. Further exploration and directed evolution of these biosynthetic enzymes could enable the engineered production of new puromycin analogues with tailored properties. mdpi.com

| Gene | Encoded Protein | Function in Puromycin Biosynthesis | Reference(s) |

| pac | Puromycin N-acetyltransferase (PAT/PAC) | Confers self-resistance by acetylating and inactivating puromycin. | nih.govabmgood.comasm.org |

| pur7 | Nudix Hydrolase | Detoxifies the harmful intermediate 3′-amino-3′-dATP. | asm.org |

| pur6 | Peptidyl-aminonucleoside synthetase (predicted) | Catalyzes the key bond formation between the amino acid and nucleoside parts; mechanism is enigmatic. | mdpi.com |

| pur8 | Transmembrane protein | Implicated in conferring resistance to puromycin. | asm.org |

| dmpM | Acetyl-O-demethylpuromycin-O-methyltransferase | Involved in a modification step in the pathway. | asm.org |

| pur10 | NAD-dependent ATP dehydrogenase | Involved in the initial steps of modifying the ATP precursor. | asm.orgresearchgate.net |

Q & A

Q. What steps ensure reproducibility of Puromycin(1+) studies in molecular biology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.